molecular formula C18H20F3N3O B12932582 N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No.: B12932582
M. Wt: 351.4 g/mol
InChI Key: XZQPKRXLQDGSLD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C18H20F3N3O and a molecular weight of 351.37 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a cyclohexyl group, a methoxy group, and a trifluoromethylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl (4-trifluoromethylbenzoyl)acetate with suitable reagents to form the desired pyrimidine ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research, making it a valuable compound in multiple fields .

Biological Activity

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic applications, and biological efficacy.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclohexyl group, a methoxy group, and a trifluoromethylated phenyl moiety. Its molecular formula is C18H20F3N3OC_{18}H_{20}F_3N_3O, and it has a molecular weight of approximately 373.37 g/mol. The trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : It has shown potent inhibitory effects on various kinases involved in cancer cell proliferation. For instance, in studies involving breast cancer cell lines, the compound inhibited cell growth with an IC50 value in the low micromolar range (0.126 μM against MDA-MB-231 cells) .
  • Matrix Metalloproteinase Inhibition : The compound also inhibits matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in cancer metastasis . This inhibition suggests potential use in preventing tumor spread.
  • Apoptosis Induction : In cellular assays, treatment with this compound led to increased levels of caspase activity, indicating its role in promoting apoptosis in cancer cells .

Anticancer Activity

The compound has been primarily studied for its anticancer properties:

  • Cell Proliferation Inhibition : It significantly inhibited the proliferation of various cancer cell lines while showing reduced effects on non-cancerous cells (MCF10A), indicating a favorable selectivity index for targeting malignant cells .
  • Metastasis Inhibition : In animal models, this compound demonstrated efficacy in reducing lung metastasis from breast cancer cells, outperforming established treatments like TAE226 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50 ValueReference
Cell ProliferationInhibition in MDA-MB-2310.126 μM
MMP InhibitionSignificant reductionNot specified
Apoptosis InductionIncreased caspase levelsNot specified
Metastasis PreventionReduced lung metastasisNot specified

Case Studies

In a notable study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound over 30 days showed substantial inhibition of metastatic nodules compared to control groups. This suggests not only direct anticancer activity but also potential utility as an adjunct therapy in metastatic disease management .

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C18H20F3N3O/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,22,23,24)

InChI Key

XZQPKRXLQDGSLD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3

Origin of Product

United States

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